Tigecycline Pentacyclic Analog, Technical Grade

Description

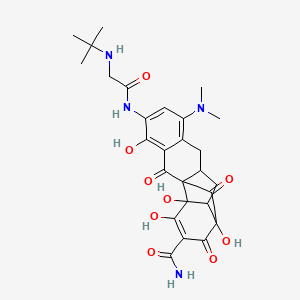

Tigecycline Pentacyclic Analog (CAS: 1268494-40-1; molecular formula: C₂₇H₃₂N₄O₉; molecular weight: 556.56 g/mol) is a technical-grade compound primarily used in industrial and scientific research contexts. It is structurally related to tigecycline, a glycylcycline antibiotic effective against multidrug-resistant Gram-positive and Gram-negative pathogens . Unlike tigecycline, which is approved for clinical use, this analog is a non-medicinal impurity (designated as Tigecycline Impurity H or Impurity 5) and serves as a reference material for quality control in pharmaceutical synthesis . The compound is hygroscopic, light-sensitive, and sparingly soluble in DMSO and methanol .

Properties

Molecular Formula |

C27H32N4O9 |

|---|---|

Molecular Weight |

556.6 g/mol |

IUPAC Name |

15-[[2-(tert-butylamino)acetyl]amino]-13-(dimethylamino)-3,6,7,16-tetrahydroxy-2,4,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-5,12,14,16-tetraene-5-carboxamide |

InChI |

InChI=1S/C27H32N4O9/c1-24(2,3)29-9-15(32)30-12-8-13(31(4)5)11-6-10-7-14-26(39)20(35)17(22(28)37)21(36)27(14,40)25(10,23(26)38)19(34)16(11)18(12)33/h8,10,14,29,33,36,39-40H,6-7,9H2,1-5H3,(H2,28,37)(H,30,32) |

InChI Key |

FBVQSWIWHMQLGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C5(C3(C(=O)C2=C1O)C(=O)C4(C(=O)C(=C5O)C(=O)N)O)O)N(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tigecycline Pentacyclic Analog involves several steps, starting from minocycline. The key modification is the addition of a glycyclamide moiety to the 9-position of minocycline, which enhances its antibacterial properties . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations. Industrial production methods are similar but scaled up to meet the demand for research and development purposes .

Chemical Reactions Analysis

Tigecycline Pentacyclic Analog undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace certain groups within the compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Tigecycline Pentacyclic Analog has a wide range of scientific research applications:

Chemistry: It is used to study the chemical properties and reactivity of glycylcycline antibiotics.

Biology: Researchers use this compound to investigate its effects on bacterial cells and its potential as an antibacterial agent.

Medicine: It is studied for its potential use in treating infections caused by multidrug-resistant bacteria.

Mechanism of Action

The mechanism of action of Tigecycline Pentacyclic Analog involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is facilitated by the glycyclamide moiety, which allows the compound to evade common tetracycline resistance mechanisms such as efflux pumps and ribosomal protection proteins . Additionally, it interferes with several cellular pathways, including mitochondrial translation and signaling pathways like MYC, HIFs, PI3K/AKT, and Wnt/β-catenin .

Comparison with Similar Compounds

Core Structural Features

Tigecycline Pentacyclic Analog retains the pentacyclic scaffold of tigecycline but differs in substituents at critical positions (e.g., C7, C9, and C10). Key structural modifications include:

- C10 moiety: The presence of a tert-butylamino group enhances stability and resistance to tetracycline-specific efflux pumps .

- C9 dimethylamino group: This modification broadens antibacterial activity against Gram-negative bacteria .

Comparison with Other Pentacycline Analogs

Synthetic pentacyclines, as described in , exhibit structural variations that impact potency:

Key Findings :

- The 10-aminomethyl group (as in tigecycline) is critical for potency against Gram-negative strains, while 10-fluoro substitutions reduce activity .

- Methoxy groups at C7 (e.g., 19e–6) retain Gram-positive activity but compromise Gram-negative efficacy .

Antibacterial Activity and Resistance Profiles

Spectrum of Activity

- Tigecycline Pentacyclic Analog: Limited direct efficacy data are available due to its non-therapeutic status. However, structural similarities suggest it may retain partial activity against tetracycline-resistant strains .

- Omadacycline : A fluorinated tetracycline analog with enhanced oral bioavailability and activity against Staphylococcus aureus (MIC₉₀: 0.12 µg/mL) and Enterococcus faecalis (MIC₉₀: 0.25 µg/mL) .

- 7-CH₃O-10-azetidinylmethyl (19e–6) : Comparable to tigecycline against S. pneumoniae (MIC: 0.06 µg/mL) but less potent against E. coli (MIC: 0.5 µg/mL) .

Resistance Mechanisms

- Tigecycline : Resistance arises via overexpression of efflux pumps (e.g., Tet(X4)) and ribosomal protection proteins. Evolved strains show 4–8× increased MIC under selective pressure .

- Pentacycline Analogs : Modifications at C7 and C10 mitigate efflux pump recognition, as seen in 19e–6, which maintains activity against Tet(X4)-expressing strains .

Biological Activity

Tigecycline, a member of the glycylcycline class of antibiotics, is a semisynthetic derivative of minocycline designed to combat multidrug-resistant (MDR) bacterial infections. The compound has garnered significant attention due to its unique mechanism of action, broad-spectrum activity against both Gram-positive and Gram-negative pathogens, and its potential therapeutic applications in various clinical settings.

Tigecycline acts primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the incorporation of amino acids into peptide chains, which effectively halts bacterial growth. This action is enhanced by structural modifications that increase its binding affinity compared to traditional tetracyclines, making it effective against strains resistant to other antibiotics .

Key Mechanisms:

- Inhibition of Protein Translation : Tigecycline binds to the helical region (H34) of the 30S ribosomal subunit.

- Evasion of Resistance Mechanisms : The compound is less susceptible to common resistance mechanisms such as efflux pumps and ribosomal protection .

- Time-Dependent Activity : It exhibits time-dependent bactericidal activity with a prolonged post-antibiotic effect (PAE), which enhances its clinical efficacy .

Biological Functions and Effects

Tigecycline has demonstrated a range of biological activities beyond its antibacterial properties. Recent studies have explored its effects on cancer cells and other biological systems.

Anticancer Properties

- Induction of Apoptosis : Tigecycline has been shown to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating autophagy pathways .

- Cell Cycle Arrest : The compound can cause cell cycle arrest, particularly affecting the G1 phase, which is crucial for controlling tumor growth .

- Inhibition of Migration and Invasion : Studies indicate that tigecycline inhibits cellular migration and invasion in melanoma cells by modulating epithelial-mesenchymal transition (EMT) markers such as E-cadherin and vimentin .

Clinical Effectiveness

Tigecycline is approved for treating complicated skin and skin structure infections (cSSSI), complicated intra-abdominal infections (cIAI), and community-acquired bacterial pneumonia (CAP). Its effectiveness against MDR pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) has been well documented.

Meta-Analysis Findings

A systematic review highlighted that tigecycline monotherapy showed comparable clinical success rates to other antibiotic regimens for various infections. However, it was associated with a higher incidence of adverse events, particularly gastrointestinal issues .

| Study Type | Population | Treatment Success Rate | Adverse Events |

|---|---|---|---|

| RCTs | 4,651 patients | OR = 0.92 (CE population) | Higher in tigecycline group |

| cIAI Subgroup | 2,244 patients | OR = 0.80 (lower than comparators) | Significant digestive issues reported |

Pharmacokinetics

Tigecycline's pharmacokinetic profile reveals that it achieves higher tissue concentrations compared to serum levels, particularly in skin and soft tissue infections. The penetration into bone tissue is significant, with a reported bone-to-serum ratio of approximately 4.77-fold . However, it does not effectively cross the blood-brain barrier, limiting its use in central nervous system infections.

Case Studies

Several case studies demonstrate the efficacy of tigecycline in treating infections caused by MDR organisms:

- Case Study on MRSA : A patient with severe MRSA infection showed significant improvement after initiating treatment with tigecycline, highlighting its role as a last-line treatment option.

- Polymicrobial Infections : In cases involving polymicrobial infections resistant to standard therapies, tigecycline provided effective management with favorable outcomes reported in multiple patients.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Tigecycline Pentacyclic Analog, Technical Grade?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) is critical for assessing purity, with mobile phases optimized for polar tetracycline derivatives. Use C18 columns and UV detection at 254 nm to resolve degradation products.

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms structural integrity, focusing on the pentacyclic core and glycylcycline side chain. Compare spectra with reference standards to identify impurities.

- Mass Spectrometry (MS) (e.g., LC-ESI-MS) validates molecular weight and detects trace contaminants. Technical-grade materials may require additional purification steps to meet research-grade standards .

Q. How should researchers design stability studies for Tigecycline Pentacyclic Analog under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design: Use buffered solutions (pH 4–9) and temperatures (4°C, 25°C, 37°C) to simulate physiological and storage conditions. Monitor degradation via HPLC at timed intervals (0, 7, 14, 30 days).

- Key Metrics: Calculate degradation kinetics (e.g., half-life) and identify primary degradation pathways (hydrolysis, oxidation). Include control samples with stabilizers (e.g., ascorbic acid) to assess protective effects.

- Data Interpretation: Use Arrhenius plots to extrapolate shelf-life under long-term storage conditions .

Q. What in vitro models are suitable for preliminary efficacy testing of Tigecycline Pentacyclic Analog against multidrug-resistant bacteria?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) Assays: Use standardized broth microdilution (CLSI guidelines) against Gram-positive (e.g., MRSA) and Gram-negative (e.g., Acinetobacter baumannii) strains. Include comparator antibiotics (e.g., tetracycline, tigecycline).

- Time-Kill Curves: Assess bactericidal vs. bacteriostatic activity at 2× and 4× MIC over 24 hours. Use colony-counting or optical density (OD600) for quantification.

- Biofilm Models: Evaluate efficacy in biofilm-embedded bacteria using microtiter plate assays with crystal violet staining or confocal microscopy .

Advanced Research Questions

Q. How can Förster Resonance Energy Transfer (FRET) be applied to study Tigecycline Pentacyclic Analog’s interaction with bacterial ribosomes?

Methodological Answer:

- Probe Design: Label the analog with a fluorescent donor (e.g., pentacyclic adenine, emission ~400 nm) and ribosomal RNA with a compatible acceptor (e.g., qAnitro). Ensure minimal steric interference with binding .

- FRET Workflow: Measure energy transfer efficiency in ribosome-binding assays under varying Mg²⁺ concentrations (critical for tetracycline-ribosome interactions). Use single-molecule TIRF microscopy for real-time kinetics.

- Data Analysis: Calculate binding affinity (Kd) and compare with wild-type tigecycline to identify structural advantages of the pentacyclic scaffold .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for Tigecycline Pentacyclic Analog?

Methodological Answer:

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrate MIC data with plasma concentration-time profiles (e.g., AUC/MIC ratios) to optimize dosing regimens.

- Tissue Penetration Studies: Use LC-MS/MS to quantify analog levels in target tissues (e.g., lung, liver) in animal models. Adjust formulations (e.g., liposomal encapsulation) to enhance bioavailability.

- Resistance Mechanism Analysis: Perform whole-genome sequencing on post-treatment bacterial isolates to identify upregulated efflux pumps (e.g., tet genes) or ribosomal mutations .

Q. How can structure-activity relationship (SAR) studies improve the ribosomal targeting of Tigecycline Pentacyclic Analog?

Methodological Answer:

- Molecular Docking: Use X-ray crystallography data of the 30S ribosomal subunit (PDB: 4V7U) to model interactions between the pentacyclic core and rRNA. Prioritize modifications to the C9-t-butylglycylamido side chain for enhanced binding.

- Synthetic Analog Libraries: Synthesize derivatives with variations in the D-ring substituents and evaluate MIC shifts against tetracycline-resistant strains.

- Free Energy Calculations: Apply molecular dynamics (MD) simulations to predict binding energy changes (ΔΔG) for lead candidates .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-response data in resistance studies?

Methodological Answer:

- Nonlinear Regression: Fit dose-response curves using a four-parameter logistic model (Hill equation) to calculate EC50 and Hill slope values.

- Comparative Statistics: Apply ANOVA with post-hoc Tukey tests to compare efficacy across bacterial strains or analogs.

- Survival Analysis: For in vivo studies, use Kaplan-Meier plots and Cox proportional hazards models to assess treatment outcomes .

Table 1: Common Analytical Techniques for Tigecycline Pentacyclic Analog

How should researchers formulate hypothesis-driven questions for studying resistance mechanisms?

Methodological Answer:

- PICO Framework: Define P opulation (e.g., Klebsiella pneumoniae), I ntervention (Tigecycline Pentacyclic Analog), C omparator (wild-type tigecycline), O utcome (MIC increase, efflux pump expression).

- FINER Criteria: Ensure questions are F easible (in vitro models), I nteresting (novel resistance pathways), N ovel (understudied Gram-negative targets), E thical (avoiding human trials prematurely), R elevant (clinical resistance trends) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.